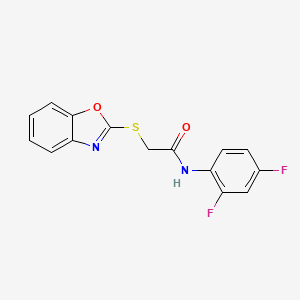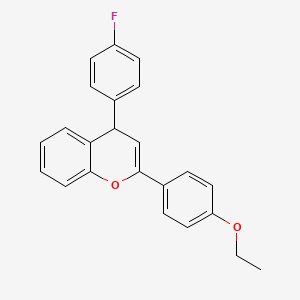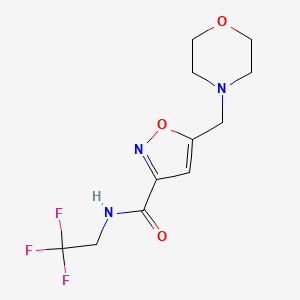
5-(4-morpholinylmethyl)-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-morpholinylmethyl)-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as UBP302 or TFP, and it belongs to the class of isoxazolecarboxamide derivatives. The purpose of
作用機序
The mechanism of action of 5-(4-morpholinylmethyl)-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide involves its interaction with the TRPV1 channel. This compound binds to the channel and alters its gating properties, resulting in a decrease in the channel's activity. This modulation of the TRPV1 channel activity has been shown to have analgesic effects in animal models.
Biochemical and Physiological Effects:
In addition to its effects on the TRPV1 channel, 5-(4-morpholinylmethyl)-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the voltage-gated sodium channel Nav1.7, which is also involved in pain sensation. Additionally, 5-(4-morpholinylmethyl)-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide has been shown to have anti-inflammatory effects in animal models.
実験室実験の利点と制限
One of the main advantages of using 5-(4-morpholinylmethyl)-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide in lab experiments is its specificity for the TRPV1 channel. This compound has been shown to have minimal effects on other ion channels, making it a useful tool for studying the role of the TRPV1 channel in cellular signaling. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve significant effects at low concentrations.
将来の方向性
There are several future directions for research involving 5-(4-morpholinylmethyl)-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide. One potential area of study is the development of more potent analogs of this compound that can be used at lower concentrations. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other ion channels and cellular signaling pathways. Finally, there is potential for the development of novel therapeutics based on the analgesic and anti-inflammatory effects of 5-(4-morpholinylmethyl)-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide.
合成法
The synthesis of 5-(4-morpholinylmethyl)-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide involves the reaction of 3,4-dimethoxyphenylacetic acid with 2,2,2-trifluoroethylamine in the presence of thionyl chloride. The resulting product is then reacted with morpholine and isoxazole-5-carboxylic acid to yield 5-(4-morpholinylmethyl)-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide. This synthesis method has been described in detail in the literature and has been optimized for high yield and purity.
科学的研究の応用
5-(4-morpholinylmethyl)-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide has been used in a variety of scientific research applications. One of the primary uses of this compound is in the study of ion channels and their role in cellular signaling. Specifically, 5-(4-morpholinylmethyl)-N-(2,2,2-trifluoroethyl)-3-isoxazolecarboxamide has been shown to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and thermoregulation.
特性
IUPAC Name |
5-(morpholin-4-ylmethyl)-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O3/c12-11(13,14)7-15-10(18)9-5-8(20-16-9)6-17-1-3-19-4-2-17/h5H,1-4,6-7H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBGOIJHPIGZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NO2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-nitro-5-(3-pyridinyloxy)phenyl]acetamide](/img/structure/B5102150.png)
![3-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5102157.png)
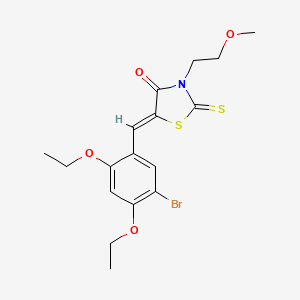
![diethyl 3-methyl-5-{[4-(4-methylphenoxy)butanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5102167.png)
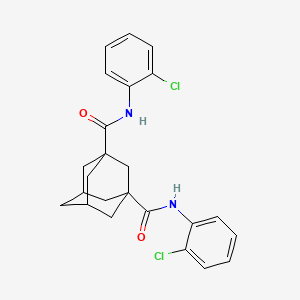
![4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene](/img/structure/B5102183.png)
![1-(2-ethoxyphenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5102190.png)
![diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5102197.png)
![5-(4-methoxyphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5102207.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5102208.png)
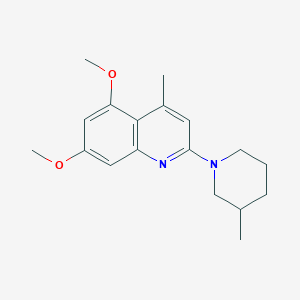
![4-(3-chloro-4-methylphenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5102216.png)
